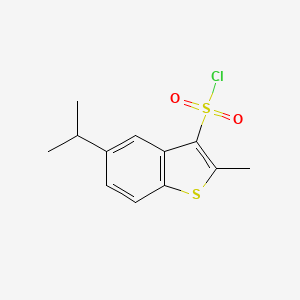
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is an organic compound belonging to the benzothiophene family This compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiophene ring, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene. The process generally includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene.
Sulfonylation Reaction: The benzothiophene derivative is then treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position of the benzothiophene ring. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst (e.g., iron(III) chloride).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Nitrated or Halogenated Benzothiophenes: Formed from electrophilic aromatic substitution reactions.
Sulfonyl Hydride: Formed from the reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl chloride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes, leading to the inhibition of their activity. The benzothiophene ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(propan-2-yl)-1-benzothiophene: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and biological activities.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonic acid: Contains a sulfonic acid group, which is less reactive than the sulfonyl chloride group.
Uniqueness
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other benzothiophene derivatives and makes it a valuable compound in synthetic chemistry and scientific research.
Propiedades
Número CAS |
1384428-16-3 |
|---|---|
Fórmula molecular |
C12H13ClO2S2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3 |
Clave InChI |
NBDDDUZBNQUVFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


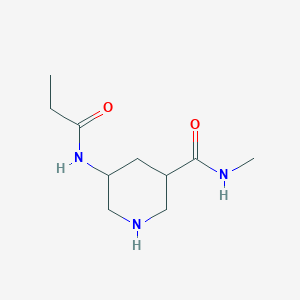
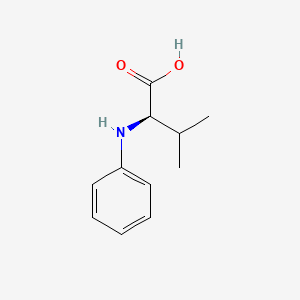

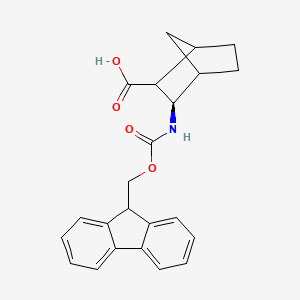
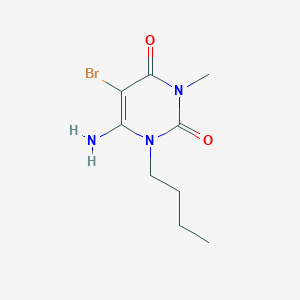
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
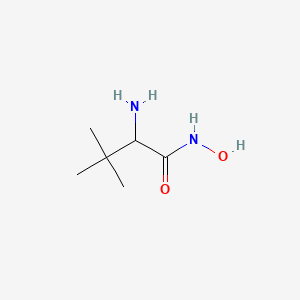

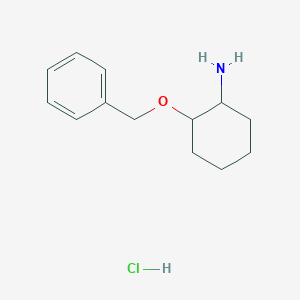
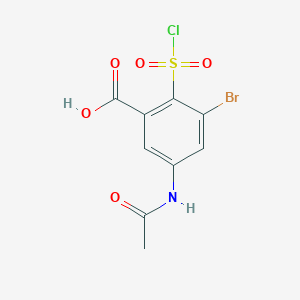



![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
